N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide
Description
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core, a thiazol-2-yloxy substituent, and a cyclopropanecarboxamide moiety. The bicyclic scaffold is critical for conformational rigidity, while the thiazole and cyclopropane groups likely influence electronic properties and target binding.
Properties
IUPAC Name |
N-[1-phenyl-3-[3-(1,3-thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-22(17-6-7-17)25-21(16-4-2-1-3-5-16)10-12-26-18-8-9-19(26)15-20(14-18)28-23-24-11-13-29-23/h1-5,11,13,17-21H,6-10,12,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUWPLFOIKZHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(CCN2C3CCC2CC(C3)OC4=NC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 426.6 g/mol. The structure includes a cyclopropanecarboxamide moiety, a thiazole ring, and an azabicyclo structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2S |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 2108381-13-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which may play a role in its therapeutic effects against certain diseases.
- Receptor Modulation : It interacts with purinergic receptors, particularly the P2X3 receptor, which is implicated in pain signaling and neurogenic inflammation . This suggests potential applications in pain management.
- Antimicrobial Activity : Some derivatives of thiazole compounds exhibit antimicrobial properties, indicating that this compound may also possess similar effects .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antiparasitic Activity : In vitro studies have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, with low nanomolar potency . This suggests that the compound may penetrate the blood-brain barrier effectively.
| Activity Type | Target | IC50 (μM) |
|---|---|---|
| Antiparasitic | Trypanosoma brucei | 0.26 |
| Pain Modulation | P2X3 Receptor | 0.09 |
Case Study 1: Antiparasitic Efficacy
In a study evaluating the efficacy of various compounds against T. brucei, this compound was identified as a lead compound due to its potent activity and favorable selectivity over mammalian cells .
Case Study 2: Pain Management
Research into the modulation of P2X3 receptors has shown that compounds similar to this compound can significantly reduce pain responses in animal models . These findings support the potential use of this compound in developing new analgesics.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The thiazol-2-yloxy group in the target compound may enhance hydrogen bonding or π-π interactions compared to the trifluoromethanesulfonate in or the triazolyl group in M3 .
- Synthetic Complexity : M3’s synthesis involves multi-step coupling (e.g., HOBt/EDCI-mediated amidation) and HPLC purification, suggesting similar challenges for the target compound .
Pharmacopeial Azabicyclo Compounds
Examples from pharmacopeial standards (e.g., cephalosporins) highlight contrasting applications:
Structural Divergence :
- The target’s cyclopropanecarboxamide and thiazol-2-yloxy groups deviate from the tetrazole/thiadiazole motifs in antibiotics, implying distinct physicochemical properties (e.g., logP, solubility) and target profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
